![molecular formula C16H17NO4S B3371922 4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid CAS No. 851619-67-5](/img/structure/B3371922.png)
4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid
Overview
Description
4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid, also known as DBMBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBMBA is a sulfonamide-based compound that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid is not fully understood. However, it has been proposed that 4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid inhibits the activity of enzymes involved in various cellular processes, including DNA replication and protein synthesis. 4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in DNA replication and protein synthesis. 4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, 4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid has been found to inhibit the replication of the human immunodeficiency virus (HIV) and the herpes simplex virus (HSV).
Advantages and Limitations for Lab Experiments
4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using various methods. 4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid has also been found to have anticancer, antiviral, and antibacterial properties, making it a potential candidate for the development of new drugs. However, 4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid has some limitations for lab experiments. It is a sulfonamide-based compound, which may limit its solubility in certain solvents. In addition, the mechanism of action of 4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for the study of 4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid. One area of research could focus on the development of new drugs based on 4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid. 4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid has been found to have anticancer, antiviral, and antibacterial properties, making it a potential candidate for the development of new drugs. Another area of research could focus on the mechanism of action of 4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid. The mechanism of action of 4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid is not fully understood, and further research could help to elucidate its mode of action. Finally, future research could focus on the synthesis of new derivatives of 4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid with improved properties, such as increased solubility or enhanced activity against specific targets.
Scientific Research Applications
4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid has been studied extensively for its potential applications in various fields. It has been found to have anticancer, antiviral, and antibacterial properties. 4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been found to inhibit the replication of the human immunodeficiency virus (HIV) and the herpes simplex virus (HSV). In addition, 4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid has been found to have antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
properties
IUPAC Name |
4-[[(3,4-dimethylphenyl)sulfonylamino]methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-11-3-8-15(9-12(11)2)22(20,21)17-10-13-4-6-14(7-5-13)16(18)19/h3-9,17H,10H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVVFGLOSSZGSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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